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Kinase Selectivity Profile of Dasatinib: A
Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of Dasatinib, a

potent tyrosine kinase inhibitor. Through objective comparison with other well-known kinase

inhibitors, this document aims to provide researchers with the necessary data to make informed

decisions for their drug discovery and development projects. The information is presented

through clear data tables, detailed experimental protocols, and illustrative diagrams to facilitate

understanding of the compound's performance and the underlying biological pathways.

Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Dasatinib and other selected kinase

inhibitors against a panel of kinases. The data is presented as Kd (nM), representing the

dissociation constant, a measure of binding affinity. Lower Kd values indicate stronger binding.

This data is compiled from various publicly available kinase profiling studies.
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Kinase Target
Dasatinib (Kd,
nM)

Imatinib (Kd,
nM)

Gefitinib (Kd,
nM)

Staurosporine
(Kd, nM)

ABL1 <1 25 >10,000 6.4

SRC <1 >10,000 >10,000 1.7

KIT 1.1 110 >10,000 7.1

PDGFRA 1.3 110 >10,000 16

PDGFRB 1.1 1.3 >10,000 16

EGFR 30 >10,000 2.4 3.4

VEGFR2 1.8 2,100 1,700 11

LCK <1 >10,000 >10,000 1.7

FLT3 1.1 1,100 >10,000 2.4

p38α 22 >10,000 >10,000 4.6

Experimental Protocols
The kinase selectivity data presented in this guide is typically generated using established in

vitro kinase assay platforms. Below are detailed methodologies for two common assays.

KINOMEscan™ Assay Protocol (Competition Binding
Assay)
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction

between a test compound and a panel of kinases.[1]

Assay Components: The assay consists of three main components: a kinase-tagged T7

phage, a test compound, and an immobilized ligand specific for the kinase.

Competition: The test compound is incubated with the kinase-tagged phage. This mixture is

then added to wells containing the immobilized ligand. The test compound competes with the

immobilized ligand for binding to the kinase's active site.
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Quantification: The amount of kinase-tagged phage that binds to the immobilized ligand is

quantified using quantitative PCR (qPCR) of the phage DNA tag.

Data Analysis: The amount of kinase bound to the solid support is measured as a function of

the test compound concentration. A dose-response curve is generated to calculate the

dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase.

A lower Kd value indicates a stronger interaction.[1]

HotSpot™ Assay Protocol (Radiometric Assay)
The HotSpot™ assay is a radiometric filter-binding assay that directly measures the catalytic

activity of a kinase.[2][3]

Reaction Mixture Preparation: Specific kinase/substrate pairs are prepared in a reaction

buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02

mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

Compound Addition: The test compound is delivered to the reaction mixture.

Reaction Initiation: After a 20-minute pre-incubation, the kinase reaction is initiated by the

addition of a mixture of ATP and 33P-ATP.

Reaction Termination and Detection: The reaction is stopped by spotting the reaction mixture

onto a filter membrane, which captures the phosphorylated substrate. The amount of

incorporated radiolabeled phosphate is then measured to determine kinase activity.

Data Analysis: The percentage of inhibition of kinase activity by the test compound is

calculated relative to a DMSO control. For IC50 value determination, a 10-dose titration is

performed.

Visualizations
Experimental Workflow: Kinase Selectivity Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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